molecular formula C14H21N5O B14210833 Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- CAS No. 832077-19-7

Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-

Cat. No.: B14210833
CAS No.: 832077-19-7
M. Wt: 275.35 g/mol
InChI Key: SNGVFDHPKAVBTK-UHFFFAOYSA-N
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Description

Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This particular compound is characterized by the presence of azo groups, which are functional groups with the formula R-N=N-R’. Azo compounds are known for their vivid colors and are commonly used in dyes and pigments.

Preparation Methods

The synthesis of morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the azo compound by coupling a diazonium salt with an aromatic amine.

    Reaction Conditions: The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium salt. The coupling reaction is then performed under basic conditions to yield the azo compound.

    Cyclization: The azo compound is then subjected to cyclization with morpholine to form the final product. This step may require the use of a catalyst or specific reaction conditions to achieve the desired yield and purity.

Industrial production methods for morpholines often involve the dehydration of diethanolamine with concentrated sulfuric acid .

Chemical Reactions Analysis

Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- involves its interaction with molecular targets and pathways in biological systems. The azo groups can undergo reduction to form amines, which can then interact with various enzymes and receptors. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- can be compared with other azo compounds and morpholines:

    Azo Compounds: Similar compounds include azobenzene and methyl orange, which also contain azo groups and are used as dyes.

    Morpholines: Other morpholines include N-methylmorpholine and N-ethylmorpholine, which differ in their substituents on the nitrogen atom.

The uniqueness of morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- lies in its specific structure and the presence of both morpholine and azo functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

832077-19-7

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

tert-butyl-[2-(morpholin-4-yldiazenyl)phenyl]diazene

InChI

InChI=1S/C14H21N5O/c1-14(2,3)17-15-12-6-4-5-7-13(12)16-18-19-8-10-20-11-9-19/h4-7H,8-11H2,1-3H3

InChI Key

SNGVFDHPKAVBTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1=CC=CC=C1N=NN2CCOCC2

Origin of Product

United States

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